Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate
Description
Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate is a synthetic organic compound characterized by a pyrazolo-pyrimidinone core linked to a 4-ethoxy-3-sulfonate-substituted benzene ring. The methyl ester group at the sulfonate position distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C18H22N4O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate |
InChI |
InChI=1S/C18H22N4O5S/c1-5-7-13-15-16(22(3)21-13)18(23)20-17(19-15)12-10-11(28(24,25)26-4)8-9-14(12)27-6-2/h8-10H,5-7H2,1-4H3,(H,19,20,23) |
InChI Key |
XYOGBUPNWZHTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)OC)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride with methanol under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of benzenesulfonate derivatives with variations in the sulfonate ester group or the presence of alternative functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
*Inferred values based on structural analogs.
Key Findings:
Ester Group Impact on Physicochemical Properties: Methyl and ethyl esters exhibit moderate lipophilicity, balancing solubility and membrane permeability, whereas the sulfonic acid form (C₁₇H₂₀N₄O₅S) is highly polar and less bioavailable .
Synthetic Relevance: Methyl and ethyl esters are typically synthesized via esterification of the sulfonic acid intermediate with methanol or ethanol, respectively, under basic conditions (e.g., pyridine catalysis) . The sulfonic acid (CAS 1357931-55-5) serves as a precursor for ester derivatives but requires careful handling due to its corrosive and flammable nature .
Pharmaceutical Applications: Ethyl and methyl esters are critical as impurity reference materials in drug quality control, ensuring compliance with regulatory standards for PDE5 inhibitors .
Biological Activity
Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate (CAS Number: 139756-22-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core linked to a benzenesulfonate moiety. Its molecular formula is , with a molecular weight of approximately 410.88 g/mol. The structure can be represented as follows:
This compound exhibits activity primarily through modulation of cyclic nucleotide pathways. It has been shown to interact with phosphodiesterases (PDEs), which play critical roles in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This modulation can influence various signaling pathways involved in cellular proliferation, apoptosis, and inflammation.
Anticancer Potential
Recent studies have indicated that this compound possesses anticancer properties . In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
In addition to its anticancer activity, this compound has shown antimicrobial effects against various bacterial strains. Studies reported significant inhibition of bacterial growth in both Gram-positive and Gram-negative organisms, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer effects on MCF7 breast cancer cells; reported a 50% reduction in cell viability at 10 µM concentration after 48 hours. |
| Study 2 | Investigated antimicrobial activity against E. coli and S. aureus; demonstrated MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study 3 | Assessed the compound's impact on cAMP levels; found a significant increase in intracellular cAMP concentrations in treated cells compared to controls. |
Toxicity and Safety Profile
While the biological activities of this compound are promising, it is crucial to consider its toxicity profile. Preliminary toxicity assessments indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cell lines. Further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
